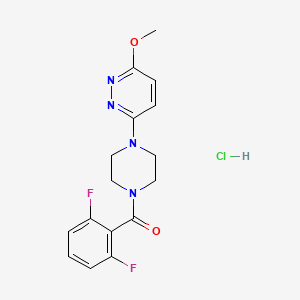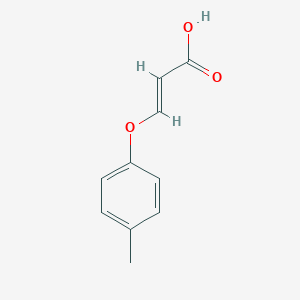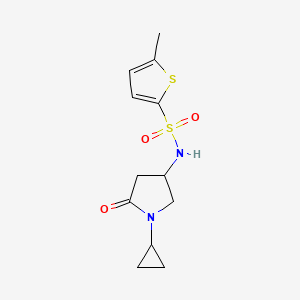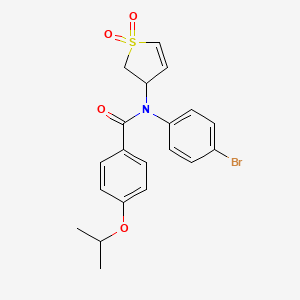
(2,6-Difluorophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a pyridazine ring, which is a less common but still important feature in some drugs . The molecule also contains two fluorine atoms and a methoxy group, which can significantly affect its physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR), mass spectrometry, and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. It’s likely that the compound could undergo reactions at the piperazine ring, the pyridazine ring, or the methoxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. The presence of the fluorine atoms and the methoxy group could significantly affect these properties .Applications De Recherche Scientifique
Synthesis and Anticancer Activity
- Compounds similar to the one have been synthesized and tested for their potential anticancer activity. For example, a study by Mallikarjuna et al. (2014) involved the synthesis of piperazine derivatives and their evaluation against human breast cancer cell lines, showing significant anticancer activity for some compounds (Mallikarjuna, Basawaraj Padmashali, & C. Sandeep, 2014).
Synthesis Methodology
- Research by Zheng Rui (2010) focused on the synthesis process of similar compounds, highlighting the use of piperidine-4-carboxylic acid and ethyl carbonochloridate, achieving a reasonable overall yield (Zheng Rui, 2010).
Antimicrobial Activity
- Patel, Agravat, & Shaikh (2011) explored the synthesis of new pyridine derivatives and their antimicrobial activity. This study underscores the potential of such compounds in combating various bacterial and fungal strains (N. Patel, S. N. Agravat, & Faiyazalam M. Shaikh, 2011).
Enzyme Inhibition
- A study by Abbasi et al. (2019) reported on the synthesis of compounds with potential therapeutic applications, including enzyme inhibition. This research indicates the broader application potential of such compounds in medical science (Muhammad Athar Abbasi et al., 2019).
Crystal Structure Analysis
- Revathi et al. (2015) conducted a study on the crystal structure of related compounds, providing insights into the molecular configuration and interactions which are critical for understanding their pharmacological potential (B. Revathi et al., 2015).
Therapeutic Agents for Alzheimer's Disease
- Research by Hassan et al. (2018) synthesized multifunctional amides with moderate enzyme inhibitory potentials, indicating their potential use in treating Alzheimer's disease (Mubashir Hassan et al., 2018).
Mécanisme D'action
Propriétés
IUPAC Name |
(2,6-difluorophenyl)-[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N4O2.ClH/c1-24-14-6-5-13(19-20-14)21-7-9-22(10-8-21)16(23)15-11(17)3-2-4-12(15)18;/h2-6H,7-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVUOIRTRWFTKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=CC=C3F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClF2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Difluorophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2882844.png)
![(3-Methyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2882845.png)
![N-(2,4-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2882846.png)
![N-[(3-Iodo-1-methylpyrazol-4-yl)methyl]-1-phenylmethanamine](/img/structure/B2882847.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide](/img/structure/B2882852.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-bromobenzenesulfonamide](/img/structure/B2882854.png)
![2-{[(3-Chlorobenzyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2882856.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methyl-3-nitrobenzamide](/img/structure/B2882857.png)
![3-[benzenesulfonyl(methyl)amino]-N-(3-hydroxypropyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2882858.png)
![[2-(4-Methoxyphenyl)sulfonyl-1-phenylethyl] thiocyanate](/img/structure/B2882860.png)
![1,3-dimethyl-6-[(2-methylphenyl)amino]-5-(3-nitrophenyl)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B2882861.png)